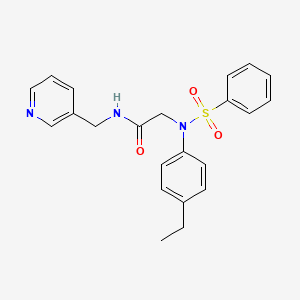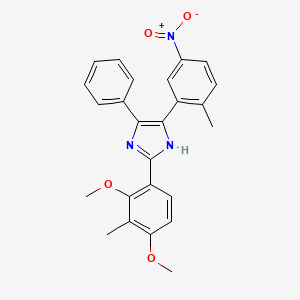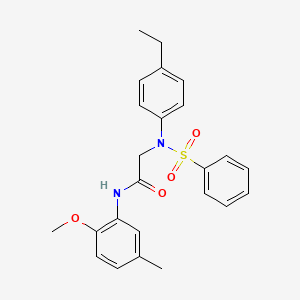
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as EPPTB, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in regulating insulin signaling and glucose metabolism.
Mécanisme D'action
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide inhibits the activity of PTP1B by binding to its active site. This leads to an increase in insulin signaling and glucose uptake in cells, which can have beneficial effects in the treatment of diabetes and obesity. In addition, the inhibition of PTP1B has been found to have antitumor effects, as it can lead to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can increase insulin signaling and glucose uptake in cells, which can have beneficial effects in the treatment of diabetes and obesity. In addition, this compound has been found to inhibit the growth and survival of cancer cells, which can have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide is its specificity for PTP1B, which can reduce off-target effects. However, one limitation is its relatively low potency compared to other PTP1B inhibitors. In addition, this compound has poor solubility in water, which can limit its use in in vivo studies.
Orientations Futures
There are several future directions for the study of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide. One area of research could focus on improving the potency and solubility of this compound, which could enhance its therapeutic potential. In addition, future studies could investigate the effects of this compound on other signaling pathways and cellular processes, which could lead to the identification of new therapeutic targets. Finally, the potential use of this compound in combination with other cancer treatments could also be explored.
Applications De Recherche Scientifique
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide has been extensively studied for its potential use in cancer treatment. PTP1B has been shown to be overexpressed in many types of cancer, and its inhibition has been found to have antitumor effects. This compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-2-18-10-12-20(13-11-18)25(29(27,28)21-8-4-3-5-9-21)17-22(26)24-16-19-7-6-14-23-15-19/h3-15H,2,16-17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXVMECVQWMVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-2-naphthyl acetate](/img/structure/B3544609.png)
![3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B3544614.png)
![2-{[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3544622.png)
![2-{[N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B3544630.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3544652.png)


![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B3544715.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3544728.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3544733.png)
![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B3544736.png)

![2-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3544741.png)